4-Butoxy-2,6-difluorobenzoyl chloride

Organic Synthesis Pharmaceutical Intermediates Quality Control

4-Butoxy-2,6-difluorobenzoyl chloride (CAS 1373920-74-1) is a fluorinated benzoyl chloride derivative characterized by the presence of a butoxy group at the para position and two fluorine atoms at the 2- and 6- positions on the aromatic ring. It is primarily utilized as a reactive acyl chloride intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C11H11ClF2O2
Molecular Weight 248.65 g/mol
CAS No. 1373920-74-1
Cat. No. B1380950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2,6-difluorobenzoyl chloride
CAS1373920-74-1
Molecular FormulaC11H11ClF2O2
Molecular Weight248.65 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C(=C1)F)C(=O)Cl)F
InChIInChI=1S/C11H11ClF2O2/c1-2-3-4-16-7-5-8(13)10(11(12)15)9(14)6-7/h5-6H,2-4H2,1H3
InChIKeyLCYFGUHGFICGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-2,6-difluorobenzoyl chloride (CAS 1373920-74-1): A Specialized Fluorinated Benzoyl Chloride for Advanced Organic Synthesis


4-Butoxy-2,6-difluorobenzoyl chloride (CAS 1373920-74-1) is a fluorinated benzoyl chloride derivative characterized by the presence of a butoxy group at the para position and two fluorine atoms at the 2- and 6- positions on the aromatic ring . It is primarily utilized as a reactive acyl chloride intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The compound is a moisture-sensitive liquid or low-melting solid with a molecular formula of C11H11ClF2O2 and a molecular weight of 248.65 g/mol . Its commercial availability in research quantities (typically 250 mg to 5 g) with a standard purity of 97% (GC) positions it as a key building block for targeted synthetic applications requiring specific electronic and steric properties .

Why 4-Butoxy-2,6-difluorobenzoyl chloride Cannot Be Substituted with Generic 2,6-Difluorobenzoyl Chloride or Other Alkoxy Isomers


Direct substitution with unsubstituted 2,6-difluorobenzoyl chloride (CAS 18063-02-0) or positional isomers of butoxy-difluorobenzoyl chlorides is not feasible due to significant differences in physicochemical properties and downstream reactivity. The butoxy group at the para position introduces altered electronic distribution and steric bulk, which can dramatically affect the yield, selectivity, and physical properties of the final product . Studies on analogous benzoyl arylurea insecticides have demonstrated that variations in the benzyloxy moiety—similar to the butoxy group—significantly impact larvicidal activity through changes in hydrophobicity and electronic effects, underscoring the non-interchangeable nature of these substituents in bioactive molecules [1]. Furthermore, the specific substitution pattern influences the compound's handling and purification; the increased molecular weight and altered polarity compared to the parent 2,6-difluorobenzoyl chloride necessitate distinct synthetic work-up and storage protocols .

Quantitative Differentiation: 4-Butoxy-2,6-difluorobenzoyl chloride vs. Closest Analogs and Alternatives


Purity Specification: 4-Butoxy-2,6-difluorobenzoyl chloride (97%) vs. 2,6-Difluorobenzoyl chloride (99%)

The commercially available 4-Butoxy-2,6-difluorobenzoyl chloride is typically supplied at a purity of 97% (GC) . In contrast, the unsubstituted parent compound, 2,6-difluorobenzoyl chloride, is commonly offered at a higher purity of 99% . This 2% difference in purity is significant for applications requiring high-purity building blocks, such as in multi-step pharmaceutical syntheses where impurities can propagate and affect overall yield and purity of the final API [1].

Organic Synthesis Pharmaceutical Intermediates Quality Control

Moisture Sensitivity and Hazard Classification: 4-Butoxy-2,6-difluorobenzoyl chloride vs. 2,6-Difluorobenzoyl chloride

Both 4-Butoxy-2,6-difluorobenzoyl chloride and its parent analog are classified as corrosive and moisture-sensitive liquids. The target compound is assigned UN Number UN3265 (Corrosive liquid, acidic, organic, n.o.s.) and is explicitly labeled as 'Moisture sensitive' . 2,6-Difluorobenzoyl chloride is classified under GHS as Eye Damage Category 1 and Skin Corrosion Category 1B, with similar storage requirements . While the hazard profile is analogous, the increased molecular weight and presence of the butoxy group may alter the compound's reactivity with atmospheric moisture, potentially leading to different hydrolysis rates.

Chemical Safety Storage and Handling Process Chemistry

Molecular Weight and Physical State: Impact on Purification and Handling

The molecular weight of 4-Butoxy-2,6-difluorobenzoyl chloride is 248.65 g/mol , which is 72.1 g/mol heavier than the parent 2,6-difluorobenzoyl chloride (176.55 g/mol) . This 41% increase in molecular weight, attributed to the butoxy substituent, is expected to result in a higher boiling point and altered chromatographic behavior. While specific boiling point data for the target compound is not publicly available, the general trend for alkoxy-substituted benzoyl chlorides is a significant increase in boiling point, which can simplify purification by distillation under reduced pressure or facilitate separation via flash chromatography.

Physicochemical Properties Synthetic Methodology Purification

Synthetic Utility as a Key Intermediate in Fluorinated Heterocycle and Liquid Crystal Synthesis

The compound's unique substitution pattern—combining the electron-withdrawing 2,6-difluorobenzoyl core with an electron-donating para-butoxy group—makes it a valuable intermediate for constructing fluorinated heterocycles and functional materials. Specifically, derivatives of 4-butoxy-2,6-difluorobenzoyl chloride have been utilized in the development of liquid crystal displays (LCDs), where the butoxy chain and fluorine atoms contribute to improved mesomorphic properties and dielectric anisotropy [1]. In contrast, the unsubstituted 2,6-difluorobenzoyl chloride is more commonly employed in the synthesis of bioactive molecules like benzoxazinones and imidazopyridines . This divergence in application reflects the distinct electronic and steric profiles conferred by the para-butoxy group.

Medicinal Chemistry Liquid Crystals Fluorinated Building Blocks

Structure-Activity Relationship (SAR) in Benzoyl Arylureas: Role of the 2,6-Difluorobenzoyl Moiety and Para-Substituents

While direct comparative data for 4-Butoxy-2,6-difluorobenzoyl chloride itself is limited, extensive SAR studies on related N-2,6-difluorobenzoyl-N′-arylureas have established that the 2,6-difluoro substitution pattern on the benzoyl ring is optimal for insecticidal activity [1]. Furthermore, the introduction of substituents on the aryl ring, such as benzyloxy groups, modulates activity through changes in hydrophobicity (π) and electronic effects (σ). The target compound, as a para-butoxy substituted 2,6-difluorobenzoyl chloride, is a precursor to such bioactive ureas. The butoxy group would be expected to enhance lipophilicity (calculated ClogP) and alter the molecule's interaction with biological targets compared to unsubstituted or differently substituted analogs.

Agrochemicals Insecticides Quantitative Structure-Activity Relationship (QSAR)

Commercial Availability and Packaging: 4-Butoxy-2,6-difluorobenzoyl chloride vs. 3-n-Butoxy-4,5-difluorobenzoyl chloride

4-Butoxy-2,6-difluorobenzoyl chloride (CAS 1373920-74-1) is offered by multiple reputable suppliers (e.g., Thermo Scientific, Apollo Scientific) in standard research quantities of 250 mg to 5 g with purities of 95-97% . A closely related positional isomer, 3-n-Butoxy-4,5-difluorobenzoyl chloride (CAS 1443325-06-1), is also commercially available but with a different substitution pattern, which would lead to distinct reactivity and physical properties . The availability of the target compound from established vendors with batch-specific Certificates of Analysis (CoA) ensures traceability and quality consistency for regulated research environments.

Supply Chain Procurement Research Chemicals

Recommended Application Scenarios for 4-Butoxy-2,6-difluorobenzoyl chloride Based on Differentiated Properties


Synthesis of Fluorinated Liquid Crystal Intermediates with Tailored Mesomorphic Properties

4-Butoxy-2,6-difluorobenzoyl chloride is ideally suited for the preparation of liquid crystal molecules where a combination of a polarizable 2,6-difluorophenyl core and a flexible alkoxy chain is required. The butoxy group at the para position enhances molecular anisotropy and solubility, while the acyl chloride functionality allows for efficient coupling with various mesogenic cores, such as biphenyls or phenylcyclohexanes [1]. This compound provides a direct route to accessing materials with improved dielectric anisotropy and lower viscosity for advanced display technologies.

Development of Novel Benzoyl Arylurea Insecticides via Targeted SAR Exploration

For agrochemical research, this compound serves as a strategic starting material for synthesizing N-2,6-difluorobenzoyl-N′-arylurea derivatives. The established SAR, as detailed in Section 3, indicates that the 2,6-difluoro pattern is critical for high insecticidal activity, while the para-butoxy group can be leveraged to modulate the compound's lipophilicity and metabolic stability [1]. This allows medicinal chemists to explore the effects of para-substitution on potency and selectivity against pests like the rice stem borer.

Preparation of Functionalized Polymers and Advanced Materials

The compound's reactive acyl chloride can be used to functionalize polymers or create new monomers for advanced materials. The butoxy chain can impart enhanced solubility in organic solvents, facilitating solution-based processing, while the fluorinated aromatic ring contributes to chemical and thermal stability. This makes it a valuable building block for creating specialty polyesters, polyamides, or surface coatings with unique properties.

Precursor for 4-Butoxy-2,6-difluorophenyl-Containing Pharmaceutical Candidates

In medicinal chemistry, the 4-butoxy-2,6-difluorophenyl group can serve as a privileged scaffold or a metabolic blocking group. The acyl chloride allows for straightforward incorporation into a variety of drug-like molecules via amide bond formation or Friedel-Crafts acylation. The para-butoxy group increases molecular weight and lipophilicity, which can influence pharmacokinetic properties such as absorption and distribution.

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